Cas no 100891-10-9 (Methyl (2e)-3-(4-fluorophenyl)acrylate)
Methyl (2e)-3-(4-fluorophenyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl (2E)-3-(4-fluorophenyl)acrylate
- ACMC-209nd6
- PubChem16721
- methyl (E)-3-(4-fluorophenyl)-2-propenoate
- 4-fluorocinnamic acid methyl ester
- Methyl 3-(4-fluorophenyl)-3-oxopropionate
- SureCN452462
- methyl 3-(4-fluorophenyl)-2-propenoate
- methyl p-fluorocinnamate
- 3-(4-fluorophenyl)-3-oxopropionic acid methyl ester
- (E)-methyl 3-(4-fluorophenyl)acrylate
- methyl trans-4-fluorocinnamate
- AC1LBAQ8
- (E)-methyl-3-(p-fluorophenyl)acrylate
- methyl (4-fluorobenzoyl)acetate
- SBB065175
- methyl 4-fluorobenzoylacetate
- methyl (p-fluorobenzoyl)acetate
- Methyl p-fluorobenzoylacetate
- Methyl
- Methyl (E)-3-(4-fluorophenyl)acrylate
- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
- MFCD00297011
- Methyl 4-fluorocinnamate, predominantly trans, 97%
- methyl(e)-3-(4-fluorophenyl)acrylate
- Methyl 4-fluorocinnamate,97%,predomin
- Z18711475
- AKOS003202325
- methyl (2E)-3-(4-fluorophenyl)-2-propenoate
- EN300-200370
- CHEMBL1669711
- Methyl 3-(4-fluorophenyl)prop-2-enoate
- HSNCAEKOZRUMTB-QPJJXVBHSA-N
- AT29492
- Methyl 4-fluorocinnamate, predominantly trans
- (E)-Methyl-3-(4-fluorophenyl)acrylate
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
- CS-0166842
- METHYL-3-(4-FLUOROPHENYL)ACRYLATE
- EN300-364713
- 96426-60-7
- Methyl 3-(4-Fluorophenyl)Acrylate
- 100891-10-9
- methyl 4-fluorocinnamate
- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
- methyl (E)-3-(4-fluorophenyl)prop-2-enoate
- ALBB-029437
- AS-10511
- CS-0037956
- BDBM50336269
- W11678
- Methyl (2e)-3-(4-fluorophenyl)acrylate
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- MDL: MFCD00297011
- Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
- InChI Key: HSNCAEKOZRUMTB-QPJJXVBHSA-N
- SMILES: FC1C=CC(/C=C/C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 180.05867
- Monoisotopic Mass: 180.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Methyl (2e)-3-(4-fluorophenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB417893-1 g |
Methyl 3-(4-fluorophenyl)acrylate; . |
100891-10-9 | 1g |
€125.00 | 2023-06-16 | ||
| abcr | AB417893-5 g |
Methyl 3-(4-fluorophenyl)acrylate; . |
100891-10-9 | 5g |
€291.90 | 2023-06-16 | ||
| abcr | AB417893-25 g |
Methyl 3-(4-fluorophenyl)acrylate; . |
100891-10-9 | 25g |
€745.50 | 2023-06-16 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02725-100g |
methyl 3-(4-fluorophenyl)acrylate |
100891-10-9 | 95% | 100g |
$1500 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-50mg |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 50mg |
¥669 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-100mg |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 100mg |
¥820 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-250mg |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 250mg |
¥1166 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-500mg |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 500mg |
¥1965 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-1g |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 1g |
¥2721 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108596-2.5g |
Methyl (E)-3-(4-fluorophenyl)acrylate |
100891-10-9 | 95+% | 2.5g |
¥3013 | 2023-04-17 |
Methyl (2e)-3-(4-fluorophenyl)acrylate Suppliers
Methyl (2e)-3-(4-fluorophenyl)acrylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl (2e)-3-(4-fluorophenyl)acrylate
Methyl (2E)-3-(4-Fluorophenyl)acrylate: A Comprehensive Overview
Methyl (2E)-3-(4-fluorophenyl)acrylate (CAS No. 100891-10-9) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This article delves into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive and up-to-date overview.
Methyl (2E)-3-(4-fluorophenyl)acrylate is an ester derivative of acrylate, characterized by its unique molecular structure that includes a fluorinated phenyl group. The presence of the fluorine atom imparts distinct properties to the molecule, making it valuable in various chemical reactions and applications. The compound is typically synthesized through the reaction of 4-fluorophenylacetylene with methanol in the presence of a suitable catalyst.
The chemical structure of Methyl (2E)-3-(4-fluorophenyl)acrylate can be represented as CH3CH=CHCOOCH3, where the double bond and the fluorine-substituted phenyl group are key functional groups that influence its reactivity and physical properties. The compound is a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
In terms of its physical properties, Methyl (2E)-3-(4-fluorophenyl)acrylate has a molecular weight of 176.17 g/mol and a boiling point of approximately 185°C at 760 mmHg. Its density is around 1.15 g/cm³, and it exhibits moderate volatility. These properties make it suitable for use in various chemical processes where controlled reactivity is essential.
The synthesis of Methyl (2E)-3-(4-fluorophenyl)acrylate has been extensively studied in recent years, with several methods being reported in the literature. One common approach involves the palladium-catalyzed coupling reaction between 4-fluorophenylacetylene and methanol. This method offers high yields and good selectivity for the desired product. Another notable method involves the use of transition metal catalysts to facilitate the addition of methanol to 4-fluorostyrene, followed by dehydration to form the acrylate ester.
The reactivity of Methyl (2E)-3-(4-fluorophenyl)acrylate is influenced by its functional groups, particularly the double bond and the fluorine-substituted phenyl group. The double bond can participate in various addition reactions, such as Michael additions and Diels-Alder reactions, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the electron-withdrawing effect, which can be exploited in designing molecules with specific electronic properties.
In the pharmaceutical industry, Methyl (2E)-3-(4-fluorophenyl)acrylate has shown promise as a building block for synthesizing bioactive compounds. Recent studies have explored its use in developing novel drugs for treating various diseases, including cancer and neurological disorders. For example, researchers have utilized this compound to synthesize small molecules that target specific enzymes or receptors involved in disease pathways.
In materials science, Methyl (2E)-3-(4-fluorophenyl)acrylate has found applications in the development of advanced polymers and coatings. Its unique combination of reactivity and physical properties makes it suitable for creating materials with enhanced performance characteristics. For instance, polymers derived from this compound exhibit improved thermal stability and mechanical strength, making them ideal for use in high-performance applications such as aerospace and automotive industries.
The environmental impact of Methyl (2E)-3-(4-fluorophenyl)acrylate is an important consideration in its industrial use. Recent studies have focused on developing more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are increasingly being applied to optimize processes involving this compound, ensuring that they are both efficient and environmentally friendly.
In conclusion, Methyl (2E)-3-(4-fluorophenyl)acrylate (CAS No. 100891-10-9) is a multifunctional compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an essential building block for developing novel compounds and materials with advanced properties. Ongoing research continues to uncover new possibilities for its use, further highlighting its significance in modern chemistry.
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